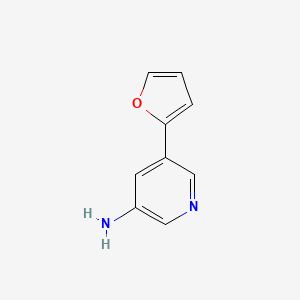

5-(Furan-2-yl)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJHMYLVNZMONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural determination of organic molecules. For 5-(Furan-2-yl)pyridin-3-amine, a complete assignment of proton and carbon signals is achieved through one- and two-dimensional NMR experiments.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on both the pyridine (B92270) and furan (B31954) rings, as well as the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The pyridine protons typically resonate in the aromatic region, with their exact positions affected by the electron-donating amine group and the aromatic furan substituent. Protons on the furan ring also appear in the aromatic region, with characteristic coupling constants. researchgate.netchemicalbook.com

The expected signals for the aromatic protons would appear as multiplets due to spin-spin coupling with adjacent protons. For instance, the protons on the pyridine ring are expected to show coupling patterns characteristic of a substituted pyridine system. researchgate.net Similarly, the furan protons will exhibit couplings that are typical for a 2-substituted furan. researchgate.net The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Expected ¹H NMR Spectral Data for this compound Note: The following are predicted values based on typical chemical shifts for aminopyridine and furan moieties.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 (Pyridine) | ~8.0-8.2 | d (doublet) | ~2.0-3.0 |

| H4 (Pyridine) | ~7.1-7.3 | t (triplet) or dd (doublet of doublets) | ~2.0-3.0 |

| H6 (Pyridine) | ~8.2-8.4 | d (doublet) | ~1.5-2.5 |

| H3' (Furan) | ~6.3-6.5 | dd (doublet of doublets) | J = ~3.0-4.0, ~0.5-1.0 |

| H4' (Furan) | ~6.5-6.7 | dd (doublet of doublets) | J = ~3.0-4.0, ~1.5-2.0 |

| H5' (Furan) | ~7.4-7.6 | dd (doublet of doublets) | J = ~1.5-2.0, ~0.5-1.0 |

| -NH₂ | Variable (broad singlet) | br s (broad singlet) | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts of the pyridine carbons are typically observed between 120 and 150 ppm. testbook.comchemicalbook.com The carbon atom attached to the nitrogen (C2 and C6) and the carbon bearing the amine group (C3) will have their chemical shifts significantly influenced by the heteroatom. The carbons of the furan ring also resonate in the aromatic region. libretexts.orglibretexts.org

Table 2: Expected ¹³C NMR Spectral Data for this compound Note: The following are predicted values based on typical chemical shifts for aminopyridine and furan moieties.

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyridine) | ~135-140 |

| C3 (Pyridine) | ~140-145 |

| C4 (Pyridine) | ~120-125 |

| C5 (Pyridine) | ~130-135 |

| C6 (Pyridine) | ~145-150 |

| C2' (Furan) | ~150-155 |

| C3' (Furan) | ~105-110 |

| C4' (Furan) | ~110-115 |

| C5' (Furan) | ~140-145 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the pyridine and furan rings, advanced two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons within the pyridine ring (e.g., H2-H4, H4-H6) and within the furan ring (e.g., H3'-H4', H4'-H5'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals couplings between protons and carbons that are separated by two or three bonds. This is particularly crucial for establishing the connection between the two heterocyclic rings. A key correlation would be expected between the furan protons (e.g., H3') and the pyridine carbon at the point of attachment (C5), and conversely, between pyridine protons (e.g., H4 and H6) and the furan carbon at the linkage (C2'). ipb.ptresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is utilized to determine the molecular weight and elemental formula of this compound.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₉H₈N₂O. HRMS analysis would be expected to yield a mass measurement that corresponds to this formula with high precision (typically within 5 ppm).

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M] |

|---|---|

| C₉H₈N₂O | 160.0637 u |

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the compound is expected to be readily protonated, yielding a prominent molecular ion peak corresponding to [M+H]⁺. This technique confirms the molecular weight of the compound.

Table 4: Expected ESI-MS Data for this compound

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | 161.0715 |

Chromatographic Mass Spectrometry

Specific mass spectrometry data for this compound is not available in published literature. However, analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be essential for its characterization.

In mass spectrometry, the compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (172.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition of C₉H₈N₂O. The fragmentation pattern would likely involve characteristic losses from the furan and pyridine rings. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small molecules like CO, HCN, or radicals such as H•. The fragmentation of the furan ring might proceed through the loss of a CHO group, while the pyridine ring could fragment via ring cleavage.

Predicted mass-to-charge ratios for different adducts of a structural isomer, 5-(furan-2-yl)pyridin-2-amine, have been calculated, which suggests a protonated molecule [M+H]⁺ would have an m/z of 161.07094. Similar predictions would apply to the target compound, though experimental verification is necessary.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

An experimental Infrared (IR) spectrum for this compound has not been documented. An IR analysis would reveal key vibrational modes confirming the presence of its specific functional groups.

As a primary aromatic amine, the compound is expected to exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric vibrations. An N-H bending (scissoring) vibration would likely appear around 1650-1580 cm⁻¹. The C-N stretching vibration for an aromatic amine typically produces a strong band between 1335-1250 cm⁻¹.

The aromatic rings (furan and pyridine) would also produce characteristic absorptions. C-H stretching vibrations for aromatic rings are typically observed just above 3000 cm⁻¹. C=C and C=N stretching vibrations within the rings would generate a series of bands in the 1600-1400 cm⁻¹ region. The furan ring would be identified by a characteristic C-O-C stretching band.

Table 1: Expected Infrared Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |

| Aromatic Rings (C-H) | Stretch | ~3100 - 3000 |

| Aromatic Rings (C=C, C=N) | Ring Stretch | 1600 - 1400 |

Elemental Analysis for Compositional Verification

Specific elemental analysis data for this compound is not available. This standard analytical technique is used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimental results would be compared against the theoretical values calculated from the molecular formula, C₉H₈N₂O. Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 108.09 | 70.12% |

| Hydrogen | H | 1.008 | 8.064 | 5.26% |

| Nitrogen | N | 14.01 | 28.02 | 18.18% |

| Oxygen | O | 16.00 | 16.00 | 10.44% |

| Total | | | 172.18 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

No crystallographic studies have been published for this compound. Therefore, its solid-state structure, unit cell parameters, and intermolecular interactions remain undetermined.

Single-Crystal X-ray Diffraction Analysis

This technique, were it performed, would provide definitive proof of the compound's molecular structure. It would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity of the furan and pyridine rings and the position of the amine substituent. For a related but different molecule, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, single-crystal X-ray analysis revealed a monoclinic crystal system and provided detailed information on the dihedral angles between the rings. A similar analysis would be required to elucidate the three-dimensional structure of this compound.

Chiroptical Spectroscopy for Stereochemical Confirmation

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit optical activity and would be silent in chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). These techniques are specifically used to study chiral molecules that interact differently with left- and right-circularly polarized light.

Computational and Theoretical Chemistry of 5 Furan 2 Yl Pyridin 3 Amine and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the prediction of molecular characteristics from first principles. These methods have been successfully employed to study analogs of 5-(Furan-2-yl)pyridin-3-amine, providing a theoretical framework for understanding their electronic properties.

Density Functional Theory (DFT) is a prominent computational method that determines the properties of a many-electron system by using the spatially dependent electron density. researchgate.net It has become a standard tool in computational chemistry due to its favorable balance between accuracy and computational cost. researchgate.net

In a detailed computational study of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), an analog of this compound, Kohn-Sham DFT was utilized to investigate its physicochemical properties. nih.govnih.gov The B3LYP functional combined with the 6-311G** basis set was employed to obtain energy-optimized structures, vibrational frequencies, and molecular orbitals for both cis and trans conformers of the ion. nih.govnih.gov These calculations provide a comprehensive understanding of the molecule's electronic landscape.

| Method | Conformer | Relative Energy (kcal/mol) | Total Energy (Hartree, Eh) |

|---|---|---|---|

| B3LYP/6-311G** | trans | 0.00 | -478.81112 |

| cis | 0.54 | -478.81018 | |

| CCSD/6-31G* | trans | 0.00 | -477.24040 |

| cis | 0.51 | -477.23962 |

Ab initio methods are derived directly from fundamental quantum mechanical principles without the use of experimental data. While often more computationally intensive than DFT, they can offer higher accuracy for specific electronic properties. For the analog 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, high-level ab initio calculations were performed using coupled cluster theory with single and double excitations (CCSD) and the 6-31G* basis set. nih.govnih.gov This approach was used to produce independently energy-optimized structures, providing a valuable comparison to the DFT results and enhancing confidence in the predicted geometries. nih.govnih.gov

The choice of a basis set is critical in quantum chemical calculations as it defines the set of mathematical functions used to construct the molecular orbitals. The complexity and size of the basis set directly impact the accuracy and computational cost of the calculation. researchgate.net In the computational analysis of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, the 6-311G** basis set was used for DFT calculations, while the 6-31G* basis set was used for the CCSD method. nih.govnih.gov The inclusion of polarization functions (indicated by ** or *) allows for a more flexible and accurate description of the electron distribution, which is particularly important for describing chemical bonds in polar molecules.

Optimization strategies involved locating stationary points on the molecule's potential energy surface to identify stable conformers. nih.gov For the NNKFI analog, tight convergence criteria were used to ensure that the calculations reached a true energy minimum. nih.gov Subsequent frequency calculations were performed to confirm that the optimized geometries represented genuine minima, characterized by the absence of imaginary frequencies. nih.gov

Electronic Structure and Reactivity Predictions

Once the electronic structure of a molecule is determined, various analyses can be performed to predict its chemical reactivity and interaction with other species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acadpubl.eumalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org

For the analog 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, FMO analysis was conducted at the B3LYP/6-311G** level of theory. nih.govresearchgate.net The analysis revealed that the LUMO is significantly delocalized, with a prominent lobe centered on the C5 atom of the furanium ring. nih.gov This indicates that an attacking nucleophile would preferentially donate electron density to this site, making C5 the most likely position for nucleophilic attack. nih.gov

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| trans-NNKFI | -12.01 | -7.61 | 4.40 |

| cis-NNKFI | -12.04 | -7.58 | 4.46 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule, allowing for the prediction of sites for electrophilic and nucleophilic reactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, MEP analysis calculated at the B3LYP/6-311G** level of theory shows that the electrostatic potential on the isodensity surface is positive, with the most positive regions located near the furanium ring. nih.gov This finding is consistent with the cationic nature of the ion and supports the FMO analysis that the furanium ring is the primary site for nucleophilic attack. nih.gov The calculations reveal a delocalization of the positive charge across the furanium moiety, with significant carbocation character at the C5 position. nih.govnih.govresearchgate.net Conversely, the potential reaches its lowest values near the nitrogen atom of the pyridine (B92270) ring, indicating a region of higher electron density. nih.gov

Charge Density Distribution Studies

No specific studies detailing the charge density distribution of This compound were found. Such studies, typically employing methods like Density Functional Theory (DFT), would provide valuable insights into the electronic structure, reactivity, and potential intermolecular interaction sites of the molecule. The distribution of electron density is crucial for understanding the molecule's electrostatic potential and its behavior in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

Prediction of Stable Molecular Geometries and Conformational Preferences

There is a lack of published research on the prediction of stable molecular geometries and conformational preferences for This compound . Conformational analysis, often carried out using computational methods, would identify the most energetically favorable spatial arrangements of the atoms in the molecule. This is determined by the rotational barriers around single bonds, such as the one connecting the furan (B31954) and pyridine rings. Molecular dynamics simulations could further provide insights into the dynamic behavior and conformational flexibility of the molecule over time.

Investigation of Intramolecular Hydrogen Bonding and Steric Effects

Specific investigations into the intramolecular hydrogen bonding and steric effects of This compound are not available in the reviewed literature. The potential for intramolecular hydrogen bonding between the amine group on the pyridine ring and the oxygen atom of the furan ring is a key aspect that would influence its conformational preferences and physicochemical properties. Steric hindrance between the two aromatic rings could also play a significant role in determining the molecule's preferred geometry.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Interactions)

Detailed computational studies on the intermolecular interactions of This compound , such as hydrogen bonding and π-π stacking, have not been specifically reported. The presence of the amine group suggests a strong potential for hydrogen bonding, both as a donor and an acceptor. Furthermore, the two aromatic rings (furan and pyridine) could engage in π-π stacking interactions, which would be significant in the solid-state packing and in biological contexts.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No dedicated computational studies predicting the spectroscopic parameters of This compound were identified. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) are powerful tools for structural elucidation and for complementing experimental data. Such calculations, typically performed using DFT, would provide a theoretical spectrum that could be compared with experimental findings to confirm the molecular structure.

Reactivity and Reaction Mechanisms of 5 Furan 2 Yl Pyridin 3 Amine

Electrophilic Aromatic Substitution on Pyridine (B92270) and Furan (B31954) Moieties

The susceptibility of 5-(furan-2-yl)pyridin-3-amine to electrophilic aromatic substitution (SEAr) is significantly different for its two heterocyclic rings. The furan ring is a π-excessive system, meaning the six π-electrons are delocalized over five atoms, which makes it substantially more reactive towards electrophiles than benzene (B151609). ucalgary.ca Conversely, the pyridine ring is a π-deficient system due to the electronegative nitrogen atom, rendering it much less reactive towards electrophiles than benzene. libretexts.org

In this specific molecule, the furan ring's reactivity is expected to dominate. Electrophilic attack on an unsubstituted furan preferentially occurs at the C2 or C5 positions (α-positions) because the resulting carbocation intermediate is better stabilized by resonance, with three possible resonance structures accommodating the positive charge. ucalgary.caonlineorganicchemistrytutor.com Since the C2 position is already substituted with the pyridine ring, the primary site for electrophilic attack on the furan moiety of this compound is unequivocally the C5 position.

The pyridine ring is strongly deactivated towards SEAr. libretexts.org However, this deactivation is partially offset by the presence of the powerful activating amino group (-NH2) at the C3 position. Amino groups are strong ortho, para-directors. Therefore, should a reaction be forced to occur on the pyridine ring, the directing influence of the amino group would favor substitution at the C2, C4, and C6 positions. The inherent π-deficiency of the pyridine ring, which directs electrophiles to the C3 and C5 positions, is largely overcome by the activating effect of the amine. quora.com Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen can be protonated, which would further deactivate the ring to an even greater extent. wikipedia.org

| Ring System | Intrinsic Reactivity to SEAr | Key Substituent Effect | Predicted Site of Substitution | Rationale |

| Furan | Highly Activated | Oxygen lone pair donation | C5 | The C5 position is α to the ring oxygen and is the most electron-rich, unsubstituted position, leading to the most stable carbocation intermediate. onlineorganicchemistrytutor.com |

| Pyridine | Highly Deactivated | Activating -NH2 group at C3 | C2, C4, C6 | The amino group is a strong ortho, para-director, strongly activating these positions despite the ring's inherent deactivation. Reaction requires harsh conditions. libretexts.org |

Nucleophilic Reactivity and Protonation of the Amine Group

The compound possesses two primary basic centers: the sp²-hybridized nitrogen atom within the pyridine ring and the exocyclic amino group. The lone pair of electrons on the amino nitrogen can be delocalized into the electron-poor pyridine ring, which reduces its basicity compared to an aliphatic amine. libretexts.org Consequently, the pyridine ring nitrogen is generally the more basic site and is preferentially protonated in the presence of acid.

The protonation of the pyridine nitrogen has significant implications for the molecule's reactivity, as it dramatically increases the deactivation of the pyridine ring toward electrophilic attack. wikipedia.org While protonation occurs primarily on the ring nitrogen, the exocyclic amino group retains sufficient nucleophilicity to participate in various reactions, such as acylation, alkylation, and diazotization, which are characteristic of aromatic amines.

Oxidative Transformations and Stability of the Furan Ring System

The furan ring system is known for its sensitivity to oxidative conditions. organicreactions.org Many furan-containing xenobiotics undergo metabolic furan ring oxidation, which can generate reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov This inherent reactivity is a key aspect of the chemical profile of this compound.

Oxidative cleavage of the furan ring is a common transformation that can be achieved with various reagents, including m-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol. These reactions typically lead to the formation of 1,4-dicarbonyl compounds. organicreactions.org For this compound, such a transformation would result in the opening of the furan ring to yield a substituted butenedial derivative. The stability of the furan moiety is therefore limited, particularly in the presence of oxidizing agents, light, and air. While the pyridine substituent influences the electronic properties of the furan ring, it does not prevent this characteristic oxidative degradation pathway. researchgate.netnih.gov

Ring-Opening and Recyclization Pathways of Heterocyclic Components

The susceptibility of the furan ring to cleavage can be exploited synthetically through ring-opening and subsequent recyclization reactions. Under acidic conditions, furans can undergo hydrolysis, leading to the formation of a 1,4-dicarbonyl compound. osi.lv In the case of this compound, this acid-catalyzed ring-opening would generate a reactive dicarbonyl intermediate.

This intermediate possesses both electrophilic carbonyl centers and a nucleophilic amino group, setting the stage for intramolecular recyclization. For instance, a Paal-Knorr type reaction could occur where the exocyclic amine attacks one of the newly formed carbonyl groups, leading to the formation of a new heterocyclic ring, such as a pyrrole. researchgate.net Such recyclization cascades, transforming one heterocyclic system into another, represent a powerful strategy for generating molecular diversity from a furan precursor. dntb.gov.ua

Mechanistic Investigations of Complex Coupling and Annulation Reactions

This compound is a valuable substrate for more complex transformations, including cross-coupling and annulation reactions, which build larger molecular architectures. To participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), the molecule would first need to be functionalized with a suitable leaving group, typically a halide. Regioselective halogenation could be directed to the C5 position of the furan ring or to the C2, C4, or C6 positions of the activated pyridine ring. Subsequent coupling would proceed via standard catalytic cycles involving oxidative addition, transmetalation, and reductive elimination.

Annulation reactions involve the formation of a new ring fused to the existing scaffold. For example, a reaction involving the nucleophilic amine and an adjacent, activated carbon atom (such as C2 or C4 of the pyridine ring) could be used to construct a third, fused heterocyclic ring. Mechanistic investigations of such reactions often involve computational studies to rationalize the observed regioselectivity and to elucidate the structure of key intermediates and transition states in the reaction pathway. researchgate.net

Regioselectivity and Stereoselectivity in Synthetic Transformations

The outcomes of synthetic transformations involving this compound are governed by the inherent electronic and steric properties of the molecule, leading to predictable regioselectivity.

| Reaction Type | Most Probable Site(s) | Controlling Factors |

| Electrophilic Aromatic Substitution | Furan C5 | Highest electron density; stabilization of the cationic intermediate. onlineorganicchemistrytutor.com |

| Protonation | Pyridine Ring Nitrogen | Higher basicity compared to the exocyclic amine due to delocalization of the amine lone pair. libretexts.org |

| Nucleophilic Attack (by amine) | Amine Nitrogen (-NH2) | Available lone pair on the exocyclic nitrogen. |

| Halogenation for Cross-Coupling | Furan C5 or Pyridine C2/C4/C6 | Furan C5 is electronically favored. Pyridine positions are activated by the -NH2 group. |

Stereoselectivity becomes a consideration in reactions that create new chiral centers. For example, in a [3+2] cycloaddition reaction involving the furan ring as the dipolarophile, the approach of the dipole would be influenced by the steric bulk of the pyridinamine substituent, potentially leading to the preferential formation of one diastereomer. acs.org Similarly, asymmetric syntheses targeting derivatives of this compound would require chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Detailed mechanistic studies, often supported by DFT calculations, are crucial for understanding and predicting the regio- and stereochemical course of these complex transformations.

Synthesis and Chemical Exploration of Advanced 5 Furan 2 Yl Pyridin 3 Amine Derivatives

Strategic Functionalization of the Furan (B31954) Moiety

The furan ring, a π-excessive five-membered heterocycle, is susceptible to a variety of chemical transformations. Its reactivity allows for the introduction of diverse substituents and even complete alteration of the heterocyclic core.

Directed Ortho-Metalation and Substitution at Furan Positions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by various electrophiles. uwindsor.ca

In the context of 5-(Furan-2-yl)pyridin-3-amine, the pyridine (B92270) nitrogen or a suitably modified amino group can act as a DMG. The lone pair on the pyridine nitrogen can coordinate to the lithium base, directing deprotonation to the C2 position of the pyridine ring or, potentially, the C5 position of the furan ring, although the former is generally more electronically favored in pyridines. A more effective strategy involves protecting the amine as a pivaloyl amide (-NHCOtBu) or a carbamate (B1207046), which are potent DMGs. acs.org This would strongly direct lithiation to the C4 position of the pyridine ring.

However, to functionalize the furan ring specifically, one must consider the inherent reactivity of furan itself. The protons at the C5 position of a 2-substituted furan are the most acidic and are the typical site for electrophilic substitution. uobasrah.edu.iqquora.com Metalation of 2-substituted furans generally occurs at the C5 position. If the C5 position is blocked, metalation can occur at C3. For the this compound scaffold, the most accessible position on the furan ring for deprotonation is C5 (the carbon adjacent to the pyridine ring is C2). Therefore, treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would be expected to selectively deprotonate the C5 position of the furan ring. This lithiated intermediate can then react with a range of electrophiles to install new functional groups.

Table 1: Examples of Furan C5-Position Functionalization via Directed Ortho-Metalation

| Electrophile | Reagent Example | Resulting Functional Group |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compound | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

Beyond metalation, classical electrophilic aromatic substitution reactions can be employed, although the conditions must be mild to avoid decomposition of the acid-sensitive furan ring. scribd.comyoutube.com

Furan Ring Transformation Reactions

The furan ring can undergo several transformations that replace it with a different carbo- or heterocyclic system, providing a powerful tool for generating structural diversity.

Diels-Alder Reaction : As a conjugated diene, furan can participate in [4+2] cycloaddition reactions with various dienophiles. ksu.edu.sa The reaction of this compound with dienophiles like maleimides or dimethyl acetylenedicarboxylate (B1228247) (DMAD) would yield 7-oxanorbornene adducts. nih.gov These adducts can be unstable and may undergo retro-Diels-Alder reactions, but under acidic conditions, they can often be rearranged and dehydrated to form substituted benzene (B151609) rings. nih.govtudelft.nl This transformation effectively converts the furan moiety into a functionalized phenyl group, offering a route to complex biaryl structures. The reaction is typically more favorable with electron-rich furans; the pyridine ring's electron-withdrawing nature might reduce the reactivity of the furan diene in this specific scaffold. rsc.orgmdpi.com

Ring-Opening Reactions : The furan ring is susceptible to oxidative or acidic ring-opening. rsc.orgyoutube.com Treatment with reagents like N-bromosuccinimide (NBS) in the presence of an alcohol can lead to the formation of a dihydrofuran intermediate, which can subsequently open to yield a 1,4-dicarbonyl compound. mdpi.com This provides access to acyclic derivatives or precursors for the synthesis of other heterocyclic systems like pyridazines or pyrazoles.

Pyridine Ring Diversification and Substitution Chemistry

The pyridine ring is a π-deficient heterocycle, which dictates its reactivity towards both electrophilic and nucleophilic reagents. Its functionalization is key to modulating the electronic properties and biological activity of the molecule.

Substitution Patterns at Various Pyridine Positions

The existing substituents on the pyridine ring of this compound (a furan at C5 and an amine at C3) significantly influence the regioselectivity of further substitutions. nih.gov

Electrophilic Substitution : The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iquomustansiriyah.edu.iq Any reaction typically requires harsh conditions. The amino group at C3 is a strong activating, ortho-, para-directing group, while the furan at C5 is a moderately activating group. Therefore, electrophilic attack would be directed to the positions ortho and para to the amino group, which are C2 and C4 (and C6). The C2 and C4 positions are most activated. Electrophilic substitution at C3 is generally favored in pyridines that lack strong activating groups. libretexts.org Given the strong activation by the amino group, halogenation (e.g., with Br₂ or NCS) or nitration (with HNO₃/H₂SO₄) would be expected to occur primarily at the C2, C4, or C6 positions.

Nucleophilic Aromatic Substitution (SNAr) : The π-deficient nature of the pyridine ring makes it susceptible to SNAr, especially if a good leaving group (like a halogen) is present at the C2, C4, or C6 positions. studylib.net For instance, if a chloro or bromo substituent were introduced at the C2 or C6 position, it could be readily displaced by various nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridine Derivatives

| Nucleophile | Reagent Example | Introduced Substituent |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | Methoxy (-OCH₃) |

| Amines | Pyrrolidine | Pyrrolidinyl |

| Thiols | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Cyanide | Sodium cyanide (NaCN) | Cyano (-CN) |

Nitrogen-Centered Functionalization of the Pyridine Ring

Modification at the pyridine nitrogen atom alters the electronic properties of the entire ring system and opens up new avenues for functionalization.

N-Oxide Formation : The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. scripps.edu The resulting pyridine N-oxide has significantly different reactivity compared to the parent pyridine. nih.gov The N-oxide group activates the C2 and C4 positions towards both nucleophilic and electrophilic attack. rsc.org For example, treatment of the N-oxide with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the C2 or C6 position. Nitration of the N-oxide occurs readily at the C4 position. The N-oxide can be subsequently deoxygenated using reagents like PCl₃ or H₂/Pd.

N-Alkylation/N-Acylation : Reaction with alkyl halides or acyl halides can lead to the formation of pyridinium (B92312) salts. libretexts.org These salts are highly activated towards nucleophilic attack, often leading to the addition of nucleophiles to the ring and potential ring-opening or rearrangement reactions.

Chemical Modifications at the Amine Moiety

The primary amino group at the C3 position is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.

N-Alkylation and N-Acylation : The nucleophilic amino group can be easily functionalized. N-acylation can be achieved using acyl chlorides or anhydrides to form amides. publish.csiro.auresearchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), provides a straightforward route to secondary and tertiary amines. masterorganicchemistry.comnih.govorganic-chemistry.org Direct N-alkylation with alkyl halides is also possible but can sometimes lead to over-alkylation. google.comresearchgate.netacs.org

Diazotization : The primary arylamine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). acs.org This intermediate is highly versatile and can be converted into a wide range of functional groups through Sandmeyer-type reactions. researchgate.net For example, treatment with CuCl, CuBr, or CuCN can introduce chloro, bromo, or cyano groups, respectively. Reaction with water leads to the corresponding phenol, and reaction with HBF₄ followed by heating yields the fluoro derivative.

Formation of Heterocycles : The amine can act as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct fused heterocyclic rings, such as pyridopyrimidines or other complex systems.

Table 3: Functional Group Interconversions via Diazotization of the Amino Group

| Reagent(s) | Resulting Functional Group | Reaction Name/Type |

| H₂O, Δ | Hydroxyl (-OH) | Hydrolysis |

| CuCl / HCl | Chloro (-Cl) | Sandmeyer Reaction |

| CuBr / HBr | Bromo (-Br) | Sandmeyer Reaction |

| CuCN / KCN | Cyano (-CN) | Sandmeyer Reaction |

| HBF₄, then Δ | Fluoro (-F) | Balz-Schiemann Reaction |

| KI | Iodo (-I) | Iodination |

By systematically applying these synthetic strategies, a diverse library of derivatives based on the this compound scaffold can be generated, enabling a thorough exploration of its potential in various scientific domains.

Formation of Amides, Ureas, and Carbamates

The primary amino group of this compound is a key functional handle for a variety of derivatization reactions, including the formation of amides, ureas, and carbamates. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Amides: The synthesis of amides from this compound can be readily achieved through standard acylation procedures. The most common method involves the reaction of the amine with an acyl chloride or acid anhydride. researchgate.netresearchgate.net Typically, a non-nucleophilic base like pyridine or triethylamine (B128534) is added to neutralize the hydrogen chloride byproduct. researchgate.netmdpi.com Alternatively, carboxylic acids can be coupled directly with the amine using a variety of condensing agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.net These reactions proceed via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. mdpi.com

Ureas: Urea (B33335) derivatives are commonly prepared by reacting an amine with an isocyanate. nih.govnih.gov The reaction of this compound with a suitable isocyanate (R-N=C=O) would yield an N,N'-disubstituted urea. This reaction is typically rapid and efficient. drugbank.com Isocyanates themselves can be generated in situ from various precursors to avoid handling these toxic reagents directly; for instance, via the Hofmann or Curtius rearrangement of primary amides or acyl azides, respectively. researchgate.net Phosgene equivalents like N,N'-carbonyldiimidazole (CDI) also serve as effective reagents for urea synthesis from amines. nih.gov

Carbamates: Carbamates can be synthesized from this compound through several established routes. One common method involves trapping the amine with carbon dioxide in the presence of a base (e.g., cesium carbonate) to form a carbamate salt, which is then alkylated with an organic halide. mdpi.combhu.ac.in Another approach is the reaction with chloroformates (e.g., ethyl chloroformate) in the presence of a base. Furthermore, transcarbamoylation, using reagents like methyl carbamate in the presence of a catalyst, offers a pathway to carbamate derivatives under mild conditions. vot.pl

Table 1: Functionalization of the Amino Group

| Derivative Class | General Reagent | Typical Reaction Conditions | Resulting Linkage |

|---|---|---|---|

| Amide | Acyl Chloride (R-COCl) | Base (e.g., Pyridine), Aprotic Solvent | -NH-CO-R |

| Urea | Isocyanate (R-NCO) | Aprotic Solvent, Room Temperature | -NH-CO-NH-R |

| Carbamate | Chloroformate (R-O-COCl) | Base (e.g., Triethylamine), Aprotic Solvent | -NH-CO-O-R |

Alkylation and Acylation Reactions of the Amino Group

Further modification of the amino group can be achieved through alkylation and acylation, which introduces different steric and electronic features to the molecule.

Alkylation: The nucleophilic amino group of this compound can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution, potentially leading to mono- and di-alkylated products. Control over the degree of alkylation can often be managed by adjusting the stoichiometry of the reagents and the reaction conditions. Studies on structurally similar aminopyridines have demonstrated successful alkylation to produce corresponding alkylamino derivatives. organic-chemistry.org

Acylation: Acylation is a reliable method for introducing an acyl group onto the nitrogen atom. As discussed in the formation of amides, this is most commonly performed using highly reactive acyl chlorides or acid anhydrides in the presence of a base. researchgate.netmdpi.com The nitrogen of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. mdpi.comresearchgate.net This reaction is generally high-yielding and tolerates a wide range of functional groups on the acylating agent.

Table 2: Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Mono-alkylation | Methyl Iodide (CH₃I) | 5-(Furan-2-yl)-N-methylpyridin-3-amine |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(5-(Furan-2-yl)pyridin-3-yl)acetamide |

Scaffold Merging and Hybrid Heterocyclic System Design

The this compound core is an excellent building block for constructing more complex molecular architectures by merging it with other heterocyclic systems. This strategy is widely employed in drug discovery to explore new chemical space and combine the pharmacophoric features of different rings.

Integration with Other Nitrogen- and Oxygen-Containing Heterocycles (e.g., Triazoles, Pyrimidines, Indoles)

The amino group provides a reactive site for annulation reactions to build fused or linked heterocyclic systems.

Triazoles: The this compound scaffold can be incorporated into molecules containing a 1,2,4-triazole (B32235) ring. A common synthetic route involves converting the amine to a thiourea (B124793) derivative, followed by cyclization. Alternatively, the pyridine portion can be synthesized from precursors already containing the triazole ring. For example, 3-pyridyl-substituted 5-amino-1,2,4-triazoles can be synthesized from aminoguanidine (B1677879) and pyridinecarboxylic acids. nih.gov Literature also describes the synthesis of 5-furan-2-yl-4H- mdpi.commolport.comnih.gov-triazole-3-thiol from furan-2-carboxylic acid hydrazide, demonstrating a viable connection between these two heterocycles. mdpi.com

Pyrimidines: Pyrimidine (B1678525) rings can be constructed by reacting a precursor containing the this compound moiety with 1,3-dicarbonyl compounds or their equivalents. For instance, heterocyclic amines can react with enaminones to yield fused azolopyrimidine systems. bhu.ac.in The synthesis of 7-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine has been reported from the reaction of a 5-aminopyrazole with sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate, illustrating a strategy for fusing a pyrimidine ring to another heterocycle linked to a furan. organic-chemistry.org

Indoles: The amino group of this compound allows for its use in classical indole (B1671886) syntheses. For example, it could serve as the aniline (B41778) component in the Fischer indole synthesis. vot.pl This would involve forming a hydrazone between the corresponding hydrazine (B178648) derivative of the title compound and a ketone or aldehyde, followed by acid-catalyzed cyclization to yield an indole ring fused or linked to the furan-pyridine core. Other methods like the Gassman or Bartoli indole synthesis could also be adapted to incorporate this scaffold. nih.govresearchgate.net

Construction of Polyheterocyclic Frameworks

By combining the reactions described above, complex polyheterocyclic frameworks can be constructed. These systems are of significant interest due to their rigid structures and potential for creating potent, selective bioactive molecules. An example of such a framework is the triazolo[1,5-a]pyrimidine system, which can be derived from 3-amino-1,2,4-triazole precursors. researchgate.netmolport.com The synthesis of these fused systems often involves a cyclocondensation reaction where the amino group of one heterocycle reacts with functional groups on another, leading to the formation of a new ring that bridges the two original scaffolds. The this compound molecule is a prime candidate for such synthetic strategies, enabling the creation of novel, multi-ring systems for biological screening.

Exploration in Coordination Chemistry: Formation of Metal Complexes with this compound Ligands

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen atom of the furan ring all have lone pairs of electrons available for donation to a metal center. wikipedia.org

The coordination chemistry of aminopyridine ligands is well-established, where they can act as chelating or bridging ligands. organic-chemistry.org The pyridine nitrogen is a common coordination site for a wide range of transition metals. The amino group can also coordinate, although its basicity and steric environment play a crucial role. A coordination complex involving a derivative, (5R,6R,7S)-5-(furan-2-yl)-7-phenyl-4,5,6,7-tetrahydro- mdpi.commolport.comnih.govtriazolo[1,5-a]pyrimidin-6-amine, has been reported to act as a bridging ligand between two zinc(II) centers. molport.com In this polymeric structure, coordination occurs through a triazole nitrogen atom and the exocyclic amino group, demonstrating the capability of the amino function in this type of scaffold to participate in metal binding. molport.com This suggests that this compound itself could act as a versatile ligand, potentially forming mononuclear or polynuclear coordination compounds depending on the metal ion and reaction conditions.

Role of 5 Furan 2 Yl Pyridin 3 Amine in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Chemical Synthesis

5-(Furan-2-yl)pyridin-3-amine is a valuable precursor in the synthesis of more complex molecular architectures. The amino group on the pyridine (B92270) ring and the furan (B31954) moiety can both participate in a variety of chemical transformations, making it a versatile building block for creating a diverse range of derivatives.

The amino group can act as a nucleophile, allowing for the introduction of various substituents. For instance, it can react with electrophiles such as acyl chlorides, sulfonyl chlorides, and isocyanates to form the corresponding amides, sulfonamides, and ureas. These reactions can be used to modify the electronic properties and biological activity of the molecule.

The furan ring, on the other hand, can participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as a diene. This allows for the construction of more complex polycyclic systems. Additionally, the furan ring can be opened under certain conditions to yield dicarbonyl compounds, which can then be used in subsequent synthetic steps.

The pyridine ring can undergo N-alkylation or N-oxidation, and the carbon atoms of the ring can be functionalized through various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, particularly if a halogen substituent is present on the pyridine ring. A study on the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has demonstrated the feasibility of such transformations on a similar pyridine scaffold. mdpi.com

The table below summarizes some of the potential synthetic transformations involving this compound, based on the reactivity of its functional groups.

| Functional Group | Reaction Type | Potential Reagents | Potential Products |

| Amino Group | Acylation | Acyl chlorides, Anhydrides | Amides |

| Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Amino Group | Nucleophilic Substitution | Alkyl halides | Secondary/Tertiary amines |

| Furan Ring | Diels-Alder Reaction | Maleimides, Acetylenedicarboxylates | Polycyclic adducts |

| Pyridine Ring | Suzuki Coupling (if halogenated) | Arylboronic acids, Palladium catalyst | Aryl-substituted pyridines |

| Pyridine Ring | Buchwald-Hartwig Amination (if halogenated) | Amines, Palladium catalyst | Amino-substituted pyridines |

Contributions to the Development of Novel Synthetic Methodologies

The unique reactivity of the this compound scaffold can also contribute to the development of novel synthetic methodologies. For example, the presence of both a furan and a pyridine ring could be exploited in tandem or cascade reactions to rapidly build molecular complexity.

One potential area of exploration is the use of this compound in multicomponent reactions. Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly desirable in organic synthesis due to their efficiency and atom economy. The amino group of this compound could participate as a nucleophilic component in such reactions. For instance, a one-pot synthesis of 3,4,5-trisubstituted furan-2(5H)-ones has been reported using 4-aminopyridine, aryl aldehydes, and dimethyl acetylenedicarboxylate (B1228247), showcasing the utility of aminopyridines in such transformations. researchgate.net

Furthermore, the furan moiety can be a precursor to other heterocyclic systems. A recent study demonstrated a skeletal editing strategy for converting furans into pyridines. nih.gov While not directly involving this compound, this highlights the potential for developing novel synthetic methods that leverage the furan core to access other important heterocyclic scaffolds.

The development of novel synthetic methods is crucial for advancing drug discovery and materials science. The use of versatile building blocks like this compound can inspire the creation of new and efficient synthetic strategies.

Exploration in Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. These interactions, such as hydrogen bonding, π-π stacking, and metal coordination, can be used to direct the self-assembly of molecules into well-defined, ordered structures. The structure of this compound, with its hydrogen bond donor (amino group) and acceptor (pyridine nitrogen) sites, as well as its aromatic rings capable of π-π stacking, makes it a promising candidate for supramolecular chemistry and self-assembly research.

The amino group and the pyridine nitrogen can participate in hydrogen bonding to form predictable patterns, such as chains or sheets. The planar furan and pyridine rings can engage in π-π stacking interactions, further stabilizing the resulting supramolecular architectures. The combination of these non-covalent interactions can lead to the formation of complex and functional supramolecular assemblies. nih.gov

For instance, pyridine-furan copolymers have been shown to form helix-like structures stabilized by π-π interactions between the aromatic groups on adjacent turns. researchgate.net This suggests that oligomers or polymers derived from this compound could also exhibit interesting self-assembly behavior, potentially forming helical or other ordered structures.

The self-assembly of furan-embedded heteroarenes into nanostructures has also been reported, where the shape and size of the resulting structures could be tuned by adjusting the experimental conditions. nih.gov This highlights the potential for controlling the self-assembly of molecules containing the furan-pyridine scaffold to create nanomaterials with specific properties.

The table below outlines the potential non-covalent interactions that this compound can participate in, which are fundamental to its potential role in supramolecular chemistry.

| Interaction Type | Participating Groups | Potential Supramolecular Structures |

| Hydrogen Bonding | Amino group (donor), Pyridine nitrogen (acceptor) | Chains, Sheets, Dimers |

| π-π Stacking | Furan ring, Pyridine ring | Stacked columns, Aggregates |

| Metal Coordination | Pyridine nitrogen | Coordination polymers, Metallo-supramolecular assemblies |

Design of Functional Materials Utilizing Furan-Pyridine Scaffolds

The unique electronic and structural features of the furan-pyridine scaffold make it an attractive component for the design of functional materials with applications in electronics, optics, and sensing.

The conjugated π-system extending over both the furan and pyridine rings suggests that materials derived from this compound could possess interesting photophysical properties, such as fluorescence. The synthesis and fluorescent properties of multisubstituted aminopyridines have been studied, indicating the potential of this class of compounds as scaffolds for fluorescent probes. dicp.ac.cn

Furthermore, pyridine-furan copolymers are known to be conductive polymers. researchgate.net This suggests that polymers incorporating the this compound unit could exhibit electrical conductivity, making them potentially useful in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification of the amino group or the aromatic rings could allow for the development of materials with tailored electronic characteristics.

The self-assembly properties of furan-pyridine scaffolds can also be exploited to create ordered materials with anisotropic properties. For example, the formation of one-dimensional nanothreads from the polymerization of furan and pyridine under pressure has been reported. researchgate.net These nanothreads are predicted to have high tensile strength and a tunable band gap, making them promising for applications in nanotechnology.

The design of functional materials based on the furan-pyridine scaffold is an active area of research, with the potential to lead to the development of new technologies. The versatility of this compound as a building block makes it a key compound in this endeavor.

Q & A

Q. What are the common synthetic routes for preparing 5-(Furan-2-yl)pyridin-3-amine, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves cross-coupling reactions between pyridine and furan derivatives. A general approach (adapted from ) includes:

- Step 1: Reacting a halogenated pyridine precursor (e.g., 5-bromo-pyridin-3-amine) with a furan-2-yl boronic acid under Suzuki-Miyaura conditions.

- Step 2: Use a catalytic system (e.g., Pd(PPh₃)₄ or Cu(OAc)₂ with Et₃N) to facilitate coupling.

- Step 3: Optimize solvent (e.g., DMF or CH₂Cl₂), temperature (room temp. to 80°C), and reaction time (12–24 hours).

Key parameters affecting yield: - Catalyst loading : 5–10 mol% Pd for efficient coupling .

- Purification : Column chromatography with EtOAc/hexanes (3:7 ratio) to isolate the product .

Similar strategies are used for structurally analogous compounds like 5-(Thiophen-2-yl)pyridin-3-amine .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks by comparing to similar pyridine derivatives (e.g., 5-amino-2,4-dimethylpyridine in ). The furan protons (δ 6.3–7.4 ppm) and pyridine NH₂ (δ 5.2–5.8 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- TLC : Monitor reaction progress using silica gel plates (Rf ~0.4 in EtOAc/hexanes) .

- X-ray Crystallography : Refine crystal structures using SHELXL () to resolve bond angles and torsional strain in the furan-pyridine system.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound, and what experimental validations are required?

Methodological Answer:

- DFT Modeling : Use Gaussian or ORCA software to calculate HOMO/LUMO energies, dipole moments, and charge distribution. Compare with experimental UV-Vis (λmax ~270–300 nm) and electrochemical data (cyclic voltammetry) .

- Validation Steps :

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Methodological Answer:

- Step 1 : Re-examine sample purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.

- Step 2 : Perform variable-temperature NMR to detect dynamic effects (e.g., NH₂ proton exchange).

- Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the furan’s β-proton (δ 6.8 ppm) may couple with adjacent pyridine protons .

- Step 4 : Recompute DFT with solvent models (e.g., PCM for DMSO) to improve agreement with experimental shifts .

Q. What catalytic systems optimize cross-coupling reactions involving this compound, and how to assess their efficiency?

Methodological Answer:

Q. How does the steric and electronic interplay between the furan and pyridine rings influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The furan’s 2-position substituents may hinder nucleophilic attack at the pyridine’s 3-amine group. Use X-ray data () to quantify dihedral angles.

- Electronic Effects : Furan’s electron-rich nature activates the pyridine ring toward electrophilic substitution. Measure Hammett constants (σ) via kinetic studies .

- Experimental Design : Compare reactivity with analogs (e.g., 5-(Thiophen-2-yl)pyridin-3-amine in ) to isolate electronic contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.